4-cyclopentyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-CYCLOPENTYL-3-[1-(4-ETHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of cyclopentyl, ethylbenzenesulfonyl, piperidinyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-[1-(4-ETHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring, followed by the introduction of the ethylbenzenesulfonyl group. The triazole ring is then constructed through cyclization reactions. The final product is obtained after purification and characterization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated purification systems, and advanced analytical methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-[1-(4-ETHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-CYCLOPENTYL-3-[1-(4-ETHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-[1-(4-ETHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .
Comparison with Similar Compounds
Similar Compounds
- 4-CYCLOPENTYL-3-[1-(4-METHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
- 4-CYCLOPENTYL-3-[1-(4-CHLOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Uniqueness
The uniqueness of 4-CYCLOPENTYL-3-[1-(4-ETHYLBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H30N4O3S |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C21H30N4O3S/c1-3-16-8-10-19(11-9-16)29(27,28)24-14-12-17(13-15-24)20-22-23(2)21(26)25(20)18-6-4-5-7-18/h8-11,17-18H,3-7,12-15H2,1-2H3 |
InChI Key |
PDWIWFLDEUDFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C |
Origin of Product |
United States |
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